(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide
CAS No.:
Cat. No.: VC17998150
Molecular Formula: C22H20ClFN4O4
Molecular Weight: 458.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20ClFN4O4 |
|---|---|
| Molecular Weight | 458.9 g/mol |
| IUPAC Name | (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide |
| Standard InChI | InChI=1S/C22H20ClFN4O4/c23-16-8-13(3-4-17(16)24)27-22-15-9-19(28-21(30)2-1-6-29)20(10-18(15)25-12-26-22)32-14-5-7-31-11-14/h1-4,8-10,12,14,29H,5-7,11H2,(H,28,30)(H,25,26,27)/b2-1+/t14-/m0/s1 |
| Standard InChI Key | XZMUSENASPIMAT-YUKKFKLSSA-N |
| Isomeric SMILES | C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)NC(=O)/C=C/CO |
| Canonical SMILES | C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)NC(=O)C=CCO |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound is systematically named (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide, reflecting its stereochemistry and functional groups . Its molecular formula is C₂₂H₂₀ClFN₄O₄, with a molecular weight of 458.9 g/mol .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₀ClFN₄O₄ |
| Molecular Weight | 458.9 g/mol |
| IUPAC Name | (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide |
| InChI Key | XZMUSENASPIMAT-YUKKFKLSSA-N |
| SMILES | C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)NC(=O)/C=C/CO |
Stereochemical and Conformational Analysis
The (3S)-oxolane (tetrahydrofuran) ring and the (E)-configured α,β-unsaturated amide group are critical to the compound’s spatial arrangement . The stereochemistry at the oxolane’s C3 position ensures structural alignment with Afatinib’s pharmacophore, while the trans (E) geometry of the butenamide side chain influences molecular rigidity .
Synthetic Context and Formation Pathways
Role in Afatinib Synthesis
This impurity arises during the amidation step of Afatinib synthesis, where incomplete reaction control leads to hydroxylation or incomplete functionalization of the butenamide side chain . Industrial-scale processes for Afatinib involve:
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Nitro-reduction of precursor quinazoline derivatives.
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Amidation with (E)-4-(dimethylamino)but-2-enoic acid.
Deviations in stoichiometry or reaction conditions (e.g., temperature, catalyst loading) during amidation may result in the retention of a hydroxyl group instead of dimethylamine, yielding the title compound .
Analytical Characterization
Chromatographic Profiling
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 254 nm is the primary method for quantifying this impurity . A typical method uses:
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Column: C18 stationary phase (e.g., NUCLEODUR 100-3).
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Mobile Phase: Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).
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Retention Time: ~8.2 minutes, distinct from Afatinib’s peak at ~10.5 minutes .
Table 2: HPLC Method Parameters
| Parameter | Specification |
|---|---|
| Column | C18, 150 mm × 4.6 mm, 3 μm |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 μL |
| Runtime | 20 minutes |
Spectroscopic Identification
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Mass Spectrometry (MS): ESI-MS shows a protonated molecular ion [M+H]⁺ at m/z 459.1, with fragmentation patterns confirming the loss of H₂O (−18 Da) and the quinazoline core .
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (500 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.52 (s, 1H, quinazoline-H), 7.85–7.78 (m, 2H, aromatic-H), 6.87 (d, J = 15.5 Hz, 1H, CH=CH), 5.92 (d, J = 15.5 Hz, 1H, CH=CH), 4.65–4.58 (m, 1H, oxolane-H), 3.95–3.85 (m, 4H, oxolane-OCH₂) .
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¹³C NMR: 167.8 (C=O), 158.3 (quinazoline-C), 132.1–116.7 (aromatic and olefinic carbons) .
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